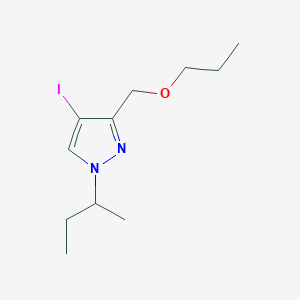![molecular formula C22H22N4O3S B2898687 N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251634-52-2](/img/structure/B2898687.png)
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MEL-18, and it belongs to the class of piperidine derivatives. MEL-18 was first synthesized in 2004 by a team of researchers led by Dr. William Lubell at the University of Montreal.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide involves the reaction of 2-(piperidin-4-yl)propan-1-amine with 2-thiophenesulfonyl chloride to form 2-[1-(2-thienylsulfonyl)piperidin-4-yl]propan-1-amine. This intermediate is then reacted with 2-(4-morpholinyl)ethanamine to form the final product.
Starting Materials
2-(piperidin-4-yl)propan-1-amine, 2-thiophenesulfonyl chloride, 2-(4-morpholinyl)ethanamine
Reaction
Step 1: Reaction of 2-(piperidin-4-yl)propan-1-amine with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine to form 2-[1-(2-thienylsulfonyl)piperidin-4-yl]propan-1-amine., Step 2: Reaction of 2-[1-(2-thienylsulfonyl)piperidin-4-yl]propan-1-amine with 2-(4-morpholinyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide.
Wirkmechanismus
The mechanism of action of MEL-18 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. MEL-18 has been shown to inhibit the activity of histone methyltransferase, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, MEL-18 may be able to prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
MEL-18 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MEL-18 in lab experiments is that it is a highly specific inhibitor of histone methyltransferase. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of using MEL-18 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MEL-18. One area of interest is the development of MEL-18 analogs that may have improved therapeutic properties. Another area of interest is the study of MEL-18 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MEL-18 and its potential therapeutic applications.
In conclusion, N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide, or MEL-18, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anticancer properties and may have potential in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research on MEL-18 that may lead to the development of new and effective treatments.
Wissenschaftliche Forschungsanwendungen
MEL-18 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied for its ability to inhibit the growth of cancer cells. MEL-18 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![N-(4-butylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898614.png)
![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)






